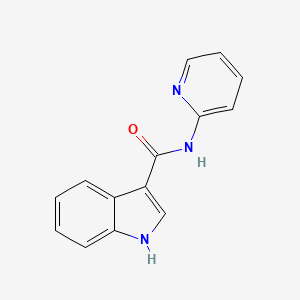
N-(Pyridin-2-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-2-yl)-1H-indole-3-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyridine ring attached to an indole core, which is further connected to a carboxamide group. The presence of these functional groups makes it a versatile molecule with various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)-1H-indole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate indole derivative under specific conditions. For instance, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This method is notable for its mild and metal-free reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in ethanol (EtOH) at reflux temperature.
Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile (ACN) with triethylamine (TEA) as a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield pyridine N-oxides, while reduction with NaBH4 can produce the corresponding amine derivatives.
Scientific Research Applications
N-(Pyridin-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound exhibits potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Medicine: It has been investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but differ in the core structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature an imidazo core instead of an indole core.
Uniqueness
N-(Pyridin-2-yl)-1H-indole-3-carboxamide is unique due to its combination of a pyridine ring, an indole core, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63479-69-6 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-pyridin-2-yl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(17-13-7-3-4-8-15-13)11-9-16-12-6-2-1-5-10(11)12/h1-9,16H,(H,15,17,18) |
InChI Key |
GFTKJECICFCNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


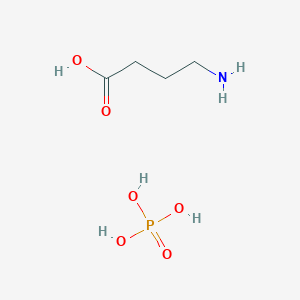
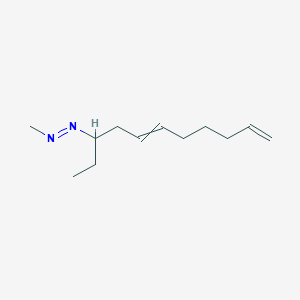
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)

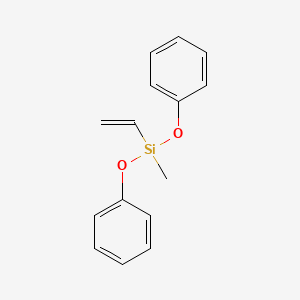
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
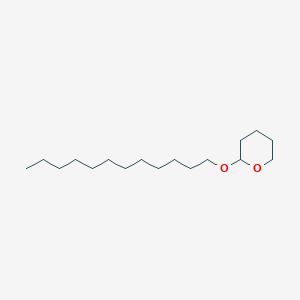
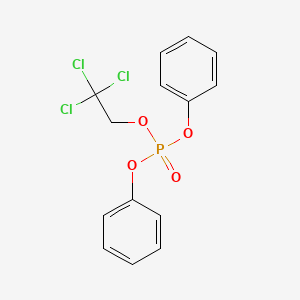
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)

![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)

